tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Catalog No.
S712233
CAS No.
112741-49-8
M.F
C21H23NO4
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpho...

CAS Number

112741-49-8

Product Name

tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

IUPAC Name

tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-14-17(23)25-19(16-12-8-5-9-13-16)18(22)15-10-6-4-7-11-15/h4-13,18-19H,14H2,1-3H3/t18-,19+/m0/s1

InChI Key

MRUKRSQUUNYOFK-RBUKOAKNSA-N

SMILES

CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)O[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3

Nitrosamine Synthesis

Specific Scientific Field: Organic chemistry, particularly N-nitroso compound synthesis.

Application Summary: Researchers use tert-butyl nitrite (TBN) derived from this compound to synthesize N-nitroso compounds. TBN serves as a mild nitrosating agent.

Experimental Procedures:

    Reaction: Combine secondary amines with TBN under solvent-free conditions.

    Scope: Broad substrate range, including cyclic and acyclic amines.

    Yields: Excellent yields with easy isolation.

Results and Outcomes: Efficient access to N-nitroso compounds for further studies .

tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate is a complex organic compound characterized by its unique molecular structure, which includes a morpholine ring and two phenyl substituents. Its molecular formula is C21H23NO4, and it has a molecular weight of 353.41 g/mol. The compound is primarily used in organic synthesis and medicinal chemistry due to its interesting chemical properties and potential biological activities.

, including:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can also occur, typically involving the addition of hydrogen or removal of oxygen, with reducing agents such as lithium aluminum hydride or sodium borohydride being commonly used.
  • Substitution Reactions: The compound can engage in substitution reactions where one functional group is replaced by another, influencing its reactivity and application in synthesis.

These reactions allow for the modification of the compound's structure, enabling the synthesis of various derivatives with potentially enhanced properties.

Research indicates that tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor and receptor binder, which could lead to therapeutic applications in treating various diseases. Notably, it has shown promise in anti-inflammatory and anticancer studies . The specific mechanisms of action involve interactions with molecular targets that modulate biological pathways.

The synthesis of tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate typically involves several steps:

  • Formation of the Morpholine Ring: This involves cyclization reactions using amino alcohols and dihaloalkanes to create the morpholine structure.
  • Introduction of Phenyl Groups: Phenyl groups are added through Friedel-Crafts alkylation or acylation reactions.
  • Formation of the tert-Butyl Ester: This is achieved by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of an acid catalyst.

Industrial methods may utilize continuous flow processes to enhance efficiency and yield during synthesis.

tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate has several notable applications:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
  • Biological Research: The compound is explored for its potential therapeutic properties in drug development .
  • Material Science: It is utilized in developing new materials and as an intermediate for pharmaceuticals and agrochemicals .

Studies on interaction mechanisms reveal that tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate can bind to specific enzymes or receptors. This binding alters their activity, leading to various biological effects depending on the context of use. Understanding these interactions is crucial for predicting the compound's behavior in biological systems and its potential therapeutic applications .

Several compounds share structural similarities with tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate:

Compound NameStructural FeaturesUnique Properties
tert-Butyl (2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamateContains a pyran ringDifferent substituents lead to distinct reactivity
tert-Butyl 6-oxo-2,3-diphenyl-4-piperidinecarboxylatePiperidine instead of morpholineVaries in biological activity
tert-Butyl 6-oxo-2,3-diphenyl-4-pyrrolidinecarboxylatePyrrolidine ring presentUnique pharmacological properties

The uniqueness of tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate lies in its specific combination of a morpholine ring structure along with phenyl groups and a tert-butyl ester. This combination contributes to its distinctive chemical properties and potential applications compared to similar compounds.

tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (hereafter referred to as the Williams chiral auxiliary) serves as a critical template for achieving stereochemical precision in [3+2] cycloadditions. Its rigid morpholine scaffold, featuring two stereogenic centers and bulky aryl substituents, creates a chiral environment that directs the spatial orientation of reacting dipoles.

Role in Azomethine Ylide Cycloadditions

The auxiliary’s morpholine ring stabilizes azomethine ylides through hydrogen bonding with the carbonyl oxygen, enabling intramolecular [3+2] cycloadditions with electron-deficient alkynes. For example, in the synthesis of Fmoc-L-cyclopentylglycine, the Williams auxiliary guides the formation of a cis-fused bicyclic intermediate with >98% diastereomeric excess (de) by enforcing a boat-like transition state. This contrasts with Evans oxazolidinone auxiliaries, which typically favor chair-like transition states.

DipolarophileProductYield (%)de (%)
Dimethyl acetylenedicarboxylateBicyclic pyrrolidine8298
Phenyl vinyl sulfoneSpirocyclic oxindole7595

The auxiliary’s tert-butyl ester group further enhances steric shielding, preventing undesired π-facial interactions. Computational studies reveal that the diphenyl substituents induce a 15° tilt in the ylide’s trajectory, favoring endo selectivity.

The synthesis of chiral morpholine derivatives requires sophisticated catalytic systems to control stereochemistry at multiple centers. For tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, two primary strategies dominate modern approaches: transition metal-catalyzed hydrogenation of unsaturated precursors and Lewis acid-mediated ring-forming reactions.

Transition Metal-Catalyzed Hydrogenation of Unsaturated Precursors

Rhodium-catalyzed asymmetric hydrogenation has emerged as the most effective method for installing stereocenters in morpholine precursors. The hydrogenation of α,β-unsaturated nitriles and enamides containing ester/amide groups achieves exceptional enantioselectivity when using chiral bisphosphine-Rh complexes. For example, the SKP–Rh catalytic system (SKP = (S,S)-f-spiroPhos) enables quantitative yields and enantiomeric excess (ee) values up to 99% in the hydrogenation of 2-substituted dehydromorpholines [5].

Table 1: Performance of Transition Metal Catalysts in Morpholine Hydrogenation

CatalystSubstrate Classee (%)Turnover Number (TON)
Rh-(S,S)-SKP2-Substituted dehydromorpholines9910,000
Rh-(R)-BINAPα,β-Unsaturated nitriles97.55,000
Ru-JosiPhosCyclic enecarbamates952,000

The reaction mechanism involves suprafacial hydride transfer to the β-carbon of the unsaturated nitrile, followed by stereoselective protonation at the α-position. Large-bite-angle bisphosphine ligands, such as SKP, enhance enantioselectivity by creating a rigid chiral environment that stabilizes the pro-R transition state [5]. This method has been successfully applied to gram-scale syntheses of morpholine intermediates for Paroxetine and related pharmacophores [4].

A critical advancement involves the hydrogenation of γ-branched allylic amides, where remote stereocontrol is achieved through non-covalent interactions between the catalyst and substrate. For tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, this approach ensures precise configuration at both the 2R and 3S positions [5].

Lewis Acid-Mediated Stereochemical Outcomes in Ring-Forming Reactions

Lewis acids play a pivotal role in controlling stereochemistry during morpholine ring formation. Indium(III) triflate (In(OTf)~3~) and magnesium triflate (Mg(OTf)~2~) catalyze the halonium-induced cyclization of amino alcohols to produce morpholines with defined stereocenters [6].

Key Reaction Pathway:

  • Halonium Ion Formation: N-Iodosuccinimide (NIS) reacts with alkenes in the presence of In(OTf)~3~ to generate iodonium intermediates.
  • Nucleophilic Attack: The oxygen of the amino alcohol attacks the iodonium-activated carbon, forming a transient oxonium ion.
  • Ring Closure: Intramolecular displacement of the iodide by the amine completes the morpholine ring.

Table 2: Effect of Lewis Acids on Morpholine Cyclization

Lewis AcidSolventTemperature (°C)Yield (%)ee (%)
In(OTf)~3~DCM259298
Mg(OTf)~2~Toluene808595
Sc(OTf)~3~MeCN607890

In(OTf)~3~ provides superior stereocontrol due to its strong oxophilicity, which coordinates the carbonyl oxygen of the tert-butyl carboxylate group. This coordination locks the intermediate into a chair-like transition state, favoring the (2R,3S) configuration [6]. The use of DBU as a base further enhances selectivity by promoting rapid deprotonation and minimizing epimerization.

Notably, this method has been adapted for the synthesis of Claisen rearrangement precursors. By switching the halogen source to NBS and increasing reaction temperatures, allylic alcohols undergo elimination to form α,β-unsaturated esters, which subsequently rearrange into γ,δ-unsaturated morpholines [6].

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Dates

Modify: 2023-08-15

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